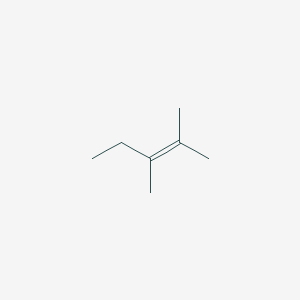

2,3-Dimethyl-2-pentene

Beschreibung

Significance and Role of Branched Alkenes in Chemical Science

Branched alkenes, such as 2,3-dimethyl-2-pentene, are hydrocarbons containing at least one carbon-carbon double bond and having a non-linear carbon chain. wou.eduoit.edupathwayz.org They are considered unsaturated because the carbon atoms of the double bond are not bonded to the maximum possible number of hydrogen atoms. oit.edu The presence of the double bond and the branched structure imparts specific chemical and physical properties to these molecules, making them crucial in several areas of chemical science.

The structure of branched alkenes influences their stability and reactivity. For instance, the trisubstituted nature of the double bond in this compound contributes to its stability, a concept often explained by hyperconjugation effects. smolecule.com This stability, relative to less substituted alkenes, affects its behavior in chemical reactions. Branched alkenes serve as important intermediates and starting materials in the synthesis of more complex organic molecules. cymitquimica.com They participate in a variety of reactions, including addition, substitution, and polymerization, allowing for the creation of new chemical entities with desired properties. chembk.com

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily focusing on its synthesis, reactivity, and potential applications.

Synthesis: A primary area of investigation has been the development of efficient methods for the synthesis of this compound. A common laboratory method involves the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol. smolecule.com Other approaches include the dehydrohalogenation of alkyl halides. Researchers continuously seek to optimize these synthetic routes to improve yields and minimize the formation of isomeric impurities.

Reactivity and Mechanistic Studies: The reactivity of this compound is a central theme in its research profile. Its trisubstituted double bond makes it an excellent model for studying the mechanisms of various organic reactions. smolecule.com For example, ozonolysis of this compound cleaves the double bond to yield acetone (B3395972) and butanone, providing a clear illustration of this classic reaction. doubtnut.com Studies on its reactions with reagents like hydrogen halides and halogens have provided valuable insights into electrophilic addition reactions and the factors governing regioselectivity. chegg.com

Applications in Synthesis: Beyond fundamental reactivity studies, this compound serves as a building block in the synthesis of more complex molecules. It can be used as a reagent or an initiator in polymerization processes. chembk.comguidechem.com Its structure allows for its incorporation into polymer chains, potentially leading to the development of new materials with specific properties. guidechem.com

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is driven by several key objectives:

Understanding Structure-Reactivity Relationships: A primary goal is to gain a deeper understanding of how the specific arrangement of atoms in this compound influences its chemical behavior. smolecule.com This includes studying the effects of its branched structure and the degree of substitution at the double bond on reaction rates and product distributions.

Developing Novel Synthetic Methodologies: Researchers aim to discover and refine synthetic methods that utilize this compound as a starting material or intermediate. This contributes to the broader field of synthetic organic chemistry by expanding the toolkit available for constructing complex molecules.

Exploring Potential Applications: A significant objective is to explore the potential practical applications of this compound and its derivatives. This includes investigating its role in the development of new polymers, agrochemicals, and other functional materials.

To facilitate these research endeavors, a thorough understanding of the physical and spectroscopic properties of this compound is essential. This data, presented in the tables below, provides a foundation for its identification, characterization, and use in various experimental settings.

Physical Properties of this compound chembk.comthegoodscentscompany.comstenutz.eu

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 97.00 to 98.00 °C @ 760.00 mm Hg |

| Melting Point | -118.30 °C |

| Density | 0.715 - 0.720 g/cm³ |

| Solubility in Water | 24.92 mg/L @ 25 °C (estimated) |

Spectroscopic Data of this compound chemicalbook.comnih.govnist.gov

| Spectroscopy | Data |

| ¹H NMR | Spectra available at various frequencies (e.g., 89.56 MHz and 399.65 MHz) showing characteristic shifts for the methyl and ethyl groups attached to the double bond. |

| ¹³C NMR | Spectra available, providing information on the carbon skeleton of the molecule. |

| IR Spectrum | Available data from the NIST WebBook shows characteristic vibrational frequencies for the C=C double bond and C-H bonds. |

| Mass Spectrum | Mass spectrometry data is available, showing the molecular ion peak and fragmentation patterns useful for identification. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHALSLYRWWUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147308 | |

| Record name | 2,3-Dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-37-5 | |

| Record name | 2-Pentene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-2-pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethyl 2 Pentene

Acid-Catalyzed Dehydration of Tertiary Alcohols

The acid-catalyzed dehydration of tertiary alcohols, specifically 2,3-dimethyl-2-pentanol, represents a common and effective method for the synthesis of 2,3-dimethyl-2-pentene. This elimination reaction involves the removal of a water molecule from the alcohol, facilitated by a strong acid catalyst and typically the application of heat.

Reaction Mechanism and Kinetic Studies

Kinetic studies of acid-catalyzed alcohol dehydrations generally show that the reaction rate is dependent on the concentration of the alcohol and the acid catalyst. The rate law is often expressed as:

Rate = k [Alcohol] [H⁺]

The reaction rate is significantly influenced by the stability of the carbocation intermediate. Tertiary alcohols, like 2,3-dimethyl-2-pentanol, react the fastest because they form the most stable tertiary carbocations.

Regioselectivity and Saytzeff Rule Implications in Alkene Formation

When the carbocation intermediate has multiple adjacent protons that can be removed, the regioselectivity of the elimination becomes a critical consideration. The formation of this compound is governed by Saytzeff's rule , which states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product.

In the case of the carbocation formed from 2,3-dimethyl-2-pentanol, there are two possible β-protons that can be abstracted: one from the C1 methyl group and one from the C3 methylene (B1212753) group. Abstraction of a proton from the C1 methyl group would lead to the formation of the less substituted alkene, 2,3-dimethyl-1-pentene. However, abstraction of a proton from the C3 methylene group results in the formation of the more substituted and thermodynamically more stable alkene, this compound. Consequently, this compound is the major product of this dehydration reaction.

| Starting Alcohol | Possible Alkene Products | Major Product (According to Saytzeff's Rule) |

|---|---|---|

| 2,3-Dimethyl-2-pentanol | 2,3-Dimethyl-1-pentene, this compound | This compound |

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the dehydration of 2,3-dimethyl-2-pentanol to this compound can be optimized by carefully controlling the reaction conditions and the choice of catalyst.

Catalyst Selection:

Strong Protic Acids: Concentrated sulfuric acid and phosphoric acid are the most commonly used catalysts for this reaction. brainly.com Sulfuric acid is a stronger acid and often leads to faster reaction rates, but it can also cause side reactions like polymerization and charring. Phosphoric acid is generally a milder and more selective catalyst.

Solid Acid Catalysts: Solid acid catalysts, such as zeolites and acidic resins, can also be employed. These offer advantages in terms of ease of separation from the reaction mixture and potential for reuse.

Reaction Conditions:

Temperature: The reaction requires heating to proceed at a reasonable rate. brainly.com The optimal temperature depends on the specific alcohol and catalyst used. For tertiary alcohols, milder conditions are generally sufficient compared to primary or secondary alcohols.

Concentration: Using a concentrated acid is crucial to ensure a sufficient concentration of the protonated alcohol. However, excessively high concentrations can promote side reactions.

Removal of Water: Since the reaction is reversible, removing water as it is formed can shift the equilibrium towards the formation of the alkene product, thereby increasing the yield. This can be achieved by distillation if the alkene has a lower boiling point than the alcohol and water.

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | To protonate the hydroxyl group and facilitate its departure as water. |

| Temperature | Elevated | To provide the activation energy for the reaction. |

| Water Removal | Distillation (if applicable) | To shift the equilibrium towards the product side and increase yield. |

Dehydrohalogenation of Alkyl Halides

Another viable synthetic route to this compound is the dehydrohalogenation of a suitable alkyl halide. This elimination reaction involves the removal of a hydrogen halide (HX) from the substrate, typically promoted by a strong base. The starting material for the synthesis of this compound via this method would be a haloalkane such as 3-bromo-2,3-dimethylpentane.

The reaction is typically carried out in the presence of a strong, non-nucleophilic base to favor elimination over substitution. Common bases used for this purpose include potassium hydroxide (KOH) dissolved in ethanol or potassium tert-butoxide (t-BuOK) in tert-butanol. The mechanism can proceed through either an E1 or E2 pathway, depending on the structure of the alkyl halide, the strength of the base, and the reaction conditions. For a tertiary alkyl halide like 3-bromo-2,3-dimethylpentane, the reaction is likely to proceed via an E1 mechanism in the presence of a weak base or an E2 mechanism with a strong, sterically hindered base.

Similar to the dehydration of alcohols, the regioselectivity of dehydrohalogenation is governed by Saytzeff's rule , leading to the preferential formation of the more substituted alkene. Therefore, the dehydrohalogenation of 3-bromo-2,3-dimethylpentane is expected to yield this compound as the major product. quora.com

| Alkyl Halide | Base/Solvent | Major Alkene Product |

|---|---|---|

| 3-Bromo-2,3-dimethylpentane | KOH / Ethanol | This compound |

| 3-Chloro-2,3-dimethylpentane | NaOEt / Ethanol | This compound |

Catalytic Cracking of Heavier Hydrocarbons

Catalytic cracking is a fundamental process in the petrochemical industry used to break down large, complex hydrocarbon molecules into smaller, more valuable ones, including alkenes. While not a highly selective method for the synthesis of a specific isomer like this compound, it can be a source of this compound within a mixture of other C7 alkenes.

The process involves passing the vapor of a heavy hydrocarbon feedstock, such as gas oil or naphtha fractions from crude oil distillation, over a hot catalyst. chemguide.co.uk Zeolites are commonly used as catalysts in modern cracking processes due to their high activity and shape-selective properties. tsfx.edu.au The high temperatures (typically 450-550 °C) and the acidic sites of the catalyst facilitate the cleavage of carbon-carbon bonds and subsequent rearrangement and dehydrogenation reactions, leading to a complex mixture of smaller alkanes and alkenes. chemguide.co.uktsfx.edu.au

The product distribution from catalytic cracking is highly dependent on the feedstock composition, catalyst type, and operating conditions (temperature, pressure, and contact time). The formation of branched alkenes like this compound is possible, particularly from the cracking of larger branched alkanes present in the feedstock. However, separating a single isomer from the complex product mixture would require further purification steps.

| Feedstock | Catalyst | Typical Products | Potential for this compound Formation |

|---|---|---|---|

| C10-C15 Alkanes | Zeolite (e.g., ZSM-5) | Mixture of smaller alkanes and alkenes (C2-C8) | Present in the C7 alkene fraction |

| Gas Oil | Zeolite | Gasoline, diesel, light olefins | Present in the C7 alkene fraction |

Dimerization of Propylene and Other Olefins

The dimerization of propylene is an important industrial process for the production of C6 olefins. While the primary products are typically hexenes, under certain catalytic conditions, co-dimerization or further reactions can lead to the formation of C7 olefins, including isomers of dimethylpentene.

This process typically employs homogeneous or heterogeneous catalysts based on transition metals such as nickel, titanium, or zirconium. The selectivity of the dimerization process towards specific isomers is highly dependent on the catalyst system, including the metal center, ligands, and co-catalyst used. For instance, certain nickel-phosphine catalyst systems have been shown to be effective for propylene dimerization.

The formation of this compound through this route is not a direct dimerization of propylene but would likely involve a more complex reaction sequence, possibly the dimerization of propylene to a C6 intermediate followed by a reaction with another olefin or an isomerization process. The selective synthesis of this compound via this method is challenging due to the large number of possible isomers that can be formed.

| Olefin Feed | Catalyst System | Primary Products | Potential for this compound Formation |

|---|---|---|---|

| Propylene | Nickel-based catalyst | Mixture of hexene isomers | Can be formed as a minor product or through subsequent reactions |

| Propylene/Butene Mixture | Zirconium-based catalyst | Mixture of C6-C8 olefins | May be present in the C7 fraction |

Catalytic Systems and Their Influence on Product Distribution

Catalytic systems play a pivotal role in the synthesis of alkenes, influencing both the rate of reaction and the distribution of products. In the context of producing this compound, the dimerization of lower-order olefins is a key strategy. The choice of catalyst and co-catalyst can dramatically alter the isomeric composition of the resulting products.

For instance, the dimerization of propylene using nickel-based catalysts in the presence of specific phosphine ligands and aluminum co-catalysts has been shown to selectively produce 2,3-dimethylbutenes. While not directly yielding this compound, this illustrates the principle of how catalyst structure can direct the formation of highly branched alkene structures. The steric hindrance of the phosphine ligand is a critical factor in controlling the regioselectivity of the C-C bond formation.

Similarly, zirconium-based catalysts, such as Cp₂ZrCl₂ activated by an aluminoxane, are effective for the dimerization of α-olefins. mdpi.com These systems can produce vinylidene dimers with high selectivity. mdpi.com The mechanism often involves the insertion of an alkene into a metal-hydride bond, followed by carbometalation of a second alkene molecule and subsequent β-hydride elimination. mdpi.com The nature of the ligands on the zirconium center and the type of aluminoxane used can influence the relative rates of chain growth versus elimination, thereby affecting the product distribution.

The table below summarizes the influence of different catalytic systems on olefin dimerization, which is a foundational reaction type for synthesizing branched alkenes like this compound.

| Catalyst System | Olefin Substrate | Primary Product Type | Key Influencing Factors |

| Nickel-phosphine complexes / Aluminum co-catalysts | Propylene | Highly branched dimers (e.g., 2,3-dimethylbutenes) | Steric hindrance of phosphine ligand |

| Cp₂ZrCl₂ / Aluminoxane | α-Olefins | Vinylidene dimers | Ligand structure, type of aluminoxane |

Control of Selectivity in Olefin Dimerization Processes

Achieving high selectivity for a specific isomer like this compound in olefin dimerization is a significant challenge due to the potential for the formation of numerous structural and geometric isomers. The control of selectivity is intrinsically linked to the catalyst design and reaction conditions.

In nickel-catalyzed ethylene dimerization, the selectivity for 1-butene can be exceptionally high, demonstrating that catalyst-substrate interactions can be finely tuned. mit.edu For the synthesis of more complex structures like this compound, which could arise from the codimerization of ethylene and isobutylene, the catalyst must control the regioselectivity of the initial C-C bond formation and the position of the subsequent double bond.

The formation of different isomers is often governed by the relative stabilities of the possible transition states and intermediates. For example, the formation of a more substituted, and thus more stable, carbocation intermediate can lead to the Zaitsev product. Conversely, sterically bulky bases or catalysts can favor the formation of the less substituted Hofmann product. libretexts.org In the context of transition metal catalysis, the electronic and steric properties of the ligands attached to the metal center dictate the preferred coordination geometry of the incoming olefins and the subsequent migratory insertion and elimination steps.

Factors influencing selectivity in olefin dimerization include:

Ligand Steric Bulk: Larger ligands can favor the formation of less sterically hindered products.

Electronic Effects of Ligands: Electron-donating or electron-withdrawing ligands can alter the reactivity of the metal center.

Reaction Temperature and Pressure: These parameters can influence the equilibrium between different isomers and the rate of competing side reactions.

Photochemical Cyclization Approaches

Photochemistry offers alternative pathways for the synthesis of complex organic molecules that are often inaccessible through thermal methods. nih.gov UV-induced reactions, in particular, can be employed to construct cyclic structures which may then be further transformed into desired acyclic alkenes.

The photochemical [2+2] cycloaddition of alkenes is a well-established method for the formation of cyclobutane rings. nih.gov While not a direct synthesis of this compound, this approach can be used to create precursors that, upon ring-opening, could yield the desired alkene. For instance, the UV-induced cycloaddition of appropriately substituted dienes can lead to the formation of a cyclobutene derivative. Subsequent ring-opening reactions, potentially thermally or catalytically induced, could then generate the target alkene. The stereochemistry of the starting diene can influence the stereochemistry of the resulting cyclobutane, offering a degree of control over the final product.

Photochemical reactions are initiated by the absorption of light by a molecule, which promotes it to an electronically excited state. mdpi.com In the case of dienes, UV irradiation can lead to the formation of an excited singlet or triplet state. The subsequent reaction pathway, whether it be cyclization, isomerization, or reaction with another molecule, depends on the nature of this excited state.

The mechanism of UV-induced [2+2] cycloaddition can proceed through a concerted or a stepwise pathway involving a diradical intermediate. The spin state of the excited diene (singlet or triplet) plays a crucial role in determining the mechanism and the stereochemical outcome of the reaction. For conjugated dienes, electrocyclization reactions are also possible under photochemical conditions, governed by the Woodward-Hoffmann rules. These reactions involve the formation of a new sigma bond between the termini of the conjugated system to form a cyclic compound.

Dehydrogenation of Alkanes

The direct dehydrogenation of alkanes presents a more atom-economical route to alkenes. The synthesis of this compound can be envisioned through the dehydrogenation of 2,3-dimethylpentane (B165511). This process typically requires high temperatures and a catalyst to facilitate the removal of hydrogen.

The catalytic dehydrogenation of alkanes is a challenging transformation due to the high strength of C-H bonds. Catalysts for this process are often based on platinum or chromium supported on materials like alumina. The reaction conditions must be carefully controlled to prevent side reactions such as skeletal isomerization and cracking, which can lead to a complex mixture of products. The selectivity for a particular alkene isomer is often dictated by thermodynamic stability, with more substituted alkenes being favored at equilibrium.

One preparative route to 2,3-dimethylpentane involves the Grignard reaction of sec-butylmagnesium bromide with acetone (B3395972) to form 2,3-dimethyl-2-pentanol, followed by dehydration to this compound and subsequent hydrogenation. wikipedia.org The reverse of the final two steps, namely the dehydration of 2,3-dimethyl-2-pentanol, is a direct method to produce this compound. askfilo.combrainly.com

Comparative Analysis of Diverse Synthetic Routes

Each of the synthetic methodologies discussed possesses distinct advantages and disadvantages for the preparation of this compound.

| Synthetic Route | Advantages | Disadvantages |

| Catalytic Dimerization | Can be highly selective with appropriate catalyst design. Utilizes readily available starting materials. | Can produce a mixture of isomers requiring separation. Catalyst development can be complex and expensive. |

| Photochemical Cyclization | Allows for the formation of unique structures not accessible by thermal methods. Can offer stereochemical control. | Often requires specialized equipment. Can have low quantum yields and produce side products. Ring-opening of the cycloadduct adds extra steps. |

| Dehydrogenation of Alkanes | High atom economy. Direct conversion of the corresponding alkane. | Requires high temperatures and specialized catalysts. Prone to side reactions like cracking and isomerization. Can be an equilibrium-limited process. |

| Dehydration of Alcohols | A common and well-established laboratory method. pressbooks.pubbyjus.com Can use relatively simple acid catalysts. brainly.com | Can lead to a mixture of alkene isomers. askfilo.com Carbocation rearrangements can occur, leading to undesired products. libretexts.org |

Efficiency and Scalability Assessments

The efficiency of synthesizing this compound is heavily influenced by the choice of catalyst and reaction conditions. Tertiary alcohols, such as those used to produce this compound, dehydrate under relatively mild conditions compared to primary or secondary alcohols jove.comlibretexts.org.

Catalysts and Conditions:

Traditional Acid Catalysts : Strong acids like concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used to catalyze the dehydration chemguide.co.ukbrainly.com. The reaction requires heat, with temperatures for tertiary alcohols typically ranging from 25°C to 80°C libretexts.org. While effective, concentrated sulfuric acid can lead to undesirable side reactions and charring, complicating the purification process chemguide.co.uk.

Scalability : For industrial or large-scale synthesis, efficiency and the ease of product separation are paramount. The use of heterogeneous catalysts like alumina (Al₂O₃) or specific ion-exchange resins can simplify the scaling-up process. Passing the alcohol vapor over a heated catalyst is a method that can be adapted for continuous production chemguide.co.uk. However, high temperatures are often required, which can increase energy costs rsc.org. The high efficiency and low required concentrations of catalysts like Bismuth(III) triflate make them promising for scalable applications, potentially reducing waste and simplifying purification steps nih.gov.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heat (25-80°C) libretexts.org | Low cost, readily available | Causes charring and side reactions (oxidation) chemguide.co.uk |

| Concentrated Phosphoric Acid (H₃PO₄) | Heat | Cleaner reaction than H₂SO₄ chemguide.co.uk | Less reactive than H₂SO₄ |

| Bismuth(III) Triflate (Bi(OTf)₃) | Reflux in dichloromethane nih.gov | High yields (up to 93%), low catalyst loading, mild conditions nih.gov | Higher cost than traditional acids |

| Alumina (Al₂O₃) | High heat, vapor phase chemguide.co.uk | Suitable for continuous flow processes, easy separation | High energy consumption, potential for isomerization rsc.org |

Purity and Side Product Considerations

The purity of the final this compound product is dictated by the selectivity of the synthetic route. Acid-catalyzed dehydration proceeds through a carbocation intermediate, which can lead to the formation of a mixture of isomeric alkenes jove.comstackexchange.com.

Major and Minor Products: The dehydration of 2,3-dimethyl-3-pentanol, for example, can yield three different alkene products chegg.comchegg.com. The distribution of these products is governed by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product jove.combrainly.com.

Major Product : this compound is a tetrasubstituted alkene, making it the most stable possible product and thus the major product of the reaction brainly.com.

Side Products : The primary side products are isomeric alkenes formed by the elimination of a proton from a different carbon adjacent to the carbocation. Potential side products from the dehydration of 2,3-dimethyl-3-pentanol include 2,3-dimethyl-1-pentene and 3,3-dimethyl-1-pentene (following a carbocation rearrangement) brainly.comchegg.com.

| Product Name | Structure | Alkene Substitution | Expected Yield |

|---|---|---|---|

| This compound | CCC(=C(C)C)C | Tetrasubstituted | Major brainly.com |

| 2,3-Dimethyl-1-pentene | CCC(C)C(=C)C | Disubstituted | Minor quora.com |

| 3,3-Dimethyl-1-pentene | CC(C)(C)C=C | Monosubstituted | Minor (via rearrangement) brainly.comchegg.com |

Carbocation Rearrangements: The formation of a carbocation intermediate introduces the possibility of rearrangements to form a more stable carbocation stackexchange.comchegg.com. For instance, the dehydration of 2,3-dimethyl-3-pentanol initially forms a tertiary carbocation. While this is already relatively stable, rearrangements can still occur, leading to a different product skeleton and reducing the purity of the desired this compound. Careful selection of catalysts and reaction conditions that favor direct elimination over rearrangement is crucial for maximizing the purity of the target compound nih.gov.

Reaction Pathways and Mechanisms of 2,3 Dimethyl 2 Pentene

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi (π) bond attacks an electrophile. For 2,3-Dimethyl-2-pentene, the presence of four alkyl groups on the double-bonded carbons enhances its nucleophilicity, making it highly reactive towards electrophiles. stackexchange.comechemi.com

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition reaction. pressbooks.publibretexts.org The reaction proceeds in a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.compressbooks.pub

The first step in hydrohalogenation is the protonation of the alkene's double bond by the hydrogen halide. pressbooks.pub The π electrons of the alkene attack the electrophilic hydrogen atom of the HX molecule. libretexts.org This breaks the C=C π bond and the H-X bond, forming a new C-H sigma bond and a halide ion. pressbooks.pubmasterorganicchemistry.com

In the case of this compound, the double bond is between carbon-2 and carbon-3. Protonation can occur at either of these carbons.

Protonation at C2: This would form a carbocation at C3. The resulting carbocation is tertiary, as the positively charged carbon is bonded to three other carbon atoms.

Protonation at C3: This would form a carbocation at C2. This carbocation is also tertiary.

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgunizin.orglibretexts.org Since both potential carbocations for this compound are tertiary, they are relatively stable intermediates. ucalgary.ca The high stability is due to the electron-donating inductive effects and hyperconjugation from the adjacent alkyl groups. libretexts.orgucalgary.ca

Following the formation of the tertiary carbocation, the nucleophilic halide ion (X⁻) attacks the positively charged carbon in the second step, forming the final alkyl halide product. pressbooks.pub Since protonation at either C2 or C3 leads to a stable tertiary carbocation, a mixture of products is possible, though the electronic and steric environment of the specific alkene influences the preferred site of attack. The general principle, often summarized by Markovnikov's rule, is that the reaction proceeds through the most stable carbocation intermediate. masterorganicchemistry.compressbooks.pub For this compound, since both possible carbocations are tertiary and highly substituted, the reaction readily proceeds. stackexchange.comechemi.com

Table 1: Potential Products of Hydrohalogenation of this compound This table is interactive. Click on the headers to sort.

| Reactant | Reagent | Intermediate Carbocation | Product |

|---|---|---|---|

| This compound | HBr | 2,3-Dimethyl-3-pentyl cation | 3-Bromo-2,3-dimethylpentane |

The reaction proceeds through a two-step mechanism with a carbocation intermediate. A reaction energy diagram for this process would show two transition states. masterorganicchemistry.com

The first step, the formation of the carbocation, is the rate-determining step and has the highest activation energy. masterorganicchemistry.com

The second step, the attack of the halide ion on the carbocation, is a rapid step with a much lower activation energy. masterorganicchemistry.com

Ozonolysis is a powerful reaction that cleaves the double bond of an alkene using ozone (O₃), typically followed by a workup step to yield carbonyl compounds. askfilo.commasterorganicchemistry.com When this compound undergoes ozonolysis with a reductive workup (e.g., using zinc and water or dimethyl sulfide), the double bond between C2 and C3 is cleaved, and each of these carbons becomes double-bonded to an oxygen atom. doubtnut.com

The cleavage results in the formation of two ketone molecules:

Acetone (B3395972) (Propan-2-one): Formed from the C1, C2, and the attached methyl group. doubtnut.comdoubtnut.com

Butan-2-one (Ethyl methyl ketone): Formed from the C3, C4, C5, and the attached methyl group. doubtnut.comdoubtnut.com

Table 2: Ozonolysis Products of this compound This table is interactive. Click on the headers to sort.

| Reactant | Ozonolysis Fragment 1 | Ozonolysis Fragment 2 |

|---|

The mechanism of ozonolysis, first proposed by Rudolf Criegee, involves several key steps. acs.orgacs.org

Primary Ozonide Formation: Ozone acts as a 1,3-dipole and adds to the alkene double bond in a [3+2] cycloaddition reaction to form a highly unstable intermediate called a primary ozonide or molozonide (a 1,2,3-trioxolane). acs.orgmsu.edu

Decomposition: This primary ozonide is very unstable and rapidly undergoes a cycloreversion, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate. acs.orgmsu.edu For this compound, this cleavage can occur in two ways, leading to two different pairs of carbonyls and Criegee intermediates.

Secondary Ozonide Formation: The carbonyl compound and the Criegee intermediate can then recombine in another [3+2] cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). acs.orgmsu.edu

Workup: The secondary ozonide is then treated with a reducing agent (like Zn/H₂O or DMS) to cleave it into the final carbonyl products. masterorganicchemistry.com

The initial formation of the primary ozonide is a highly exothermic reaction, and the energy released can be sufficient to overcome the activation barrier for its decomposition into the Criegee intermediate and carbonyl fragment. acs.org

The decomposition of the primary ozonide of an unsymmetrical alkene like this compound can proceed through two different pathways, potentially leading to different Criegee intermediates and carbonyl co-products.

Pathway A: Cleavage produces Acetone and the Criegee intermediate (CH₃)(C₂H₅)COO.

Pathway B: Cleavage produces Butan-2-one and the Criegee intermediate (CH₃)₂COO.

The branching ratio between these two pathways depends on the structure of the alkene and the substituents on the double bond. acs.org The Criegee intermediates formed are themselves reactive species. They can be stabilized, decompose to yield other products like OH radicals, or react further. researchgate.net Studies on the ozonolysis of various alkenes have shown that the total yield of stabilized Criegee intermediates (SCI) can be quantified. researchgate.net For instance, research on the ozonolysis of 2,3-dimethyl-2-butene (B165504), a structurally similar alkene, has provided detailed insights into the formation and reactions of the (CH₃)₂COO Criegee intermediate and the secondary ozonide. acs.orgacs.org The ratio of the final ketone products, acetone and butan-2-one, reflects the branching ratios of the primary ozonide decomposition and subsequent reactions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen chloride |

| Hydrogen bromide |

| Hydrogen iodide |

| 3-Bromo-2,3-dimethylpentane |

| 2-Bromo-2,3-dimethylpentane |

| Ozone |

| Acetone |

| Butan-2-one |

| Zinc |

| Water |

Ozonolysis and Carbonyl Product Formation

Atmospheric Chemistry Implications of Alkene-Ozone Reactions

The reaction of this compound with ozone is significant in atmospheric chemistry. This alkene is a volatile organic compound (VOC) that can contribute to the formation of secondary organic aerosols (SOAs) and other atmospheric pollutants. The ozonolysis of tetrasubstituted alkenes like this compound is known to produce Criegee intermediates (CIs). acs.org

In the ozonolysis of 2,3-dimethyl-2-butene (a structurally similar alkene), stabilized Criegee intermediates (SCIs) are formed, and their yields increase with pressure. This suggests that at atmospheric pressure, a significant fraction of CIs are stabilized. nih.gov These stabilized intermediates can then react with other atmospheric species, such as water vapor or sulfur dioxide, influencing aerosol formation and atmospheric composition. Research indicates that OH radical formation from ozonolysis can proceed through at least two intermediates: the SCI and a vinylhydroperoxide (VHP). nih.gov Ozonolysis of this compound is expected to produce two ketone molecules. doubtnut.cominfinitylearn.com

Table 1: Products of Ozonolysis of this compound

| Reactant | Product 1 | Product 2 |

|---|---|---|

| This compound | Acetone | Butanone |

This table is interactive. Click on the headers to sort.

Reactions with Electrophilic Species (e.g., Nitrosonium Cation)

The reaction of alkenes with electrophilic species like the nitrosonium cation (NO+) provides insight into reaction mechanisms and the formation of intermediates. For the structurally similar 2,3-dimethyl-2-butene, its reaction with the nitrosonium cation has been studied to understand the nature of the intermediates formed. ic.ac.uk

Computational studies on the interaction of 2,3-dimethyl-2-butene with a nitrosonium source in the presence of a nucleophilic counter-anion suggest the formation of a tetrahedral intermediate rather than a π-complex or a cyclic nitrosonium species. ic.ac.uk This intermediate can then undergo further reactions, such as ring-opening to form a nitrone. The specific pathway and the nature of the intermediates are highly dependent on the reaction conditions, including the nature of the counter-anion. ic.ac.uk

Radical and Pericyclic Reactions

Formation of Allylic Radicals in Oxidation Processes

Allylic radicals are key intermediates in the oxidation of alkenes. nih.gov The stability of these radicals is enhanced by resonance, where the unpaired electron is delocalized over the allylic system. libretexts.orglibretexts.org In an unsymmetrical alkene like this compound, the formation of allylic radicals can lead to a mixture of products upon further reaction, as the subsequent reaction can occur at different positions of the radical. libretexts.orglibretexts.org The study of allylic oxidation is crucial for understanding the molecular weight growth in processes like olefin pyrolysis. researchgate.net

Ene Reactions and Isotope Effect Studies

Ene reactions are pericyclic reactions involving an alkene with an allylic hydrogen (the "ene"), and a compound containing a multiple bond (the "enophile"). The allylic oxidation of alkenes can proceed through an ene-type reaction. For instance, the reaction of 2-methyl-2-butene with selenium dioxide involves an ene reaction as a key step. researchgate.net

Kinetic Isotope Effects (KIEs) are a valuable tool for elucidating reaction mechanisms by studying the change in reaction rate when an atom is replaced by its isotope. wikipedia.orglibretexts.org In the context of ene reactions and other reactions involving the breaking of a C-H bond in the rate-determining step, a primary deuterium isotope effect is expected. libretexts.org The magnitude of the KIE can provide information about the transition state of the reaction. princeton.edunih.gov For example, a significant KIE would be expected for the rate-determining step of an E2 elimination reaction where a C-H bond is broken. libretexts.org

Double Bond Isomerization During Vulcanization

During the vulcanization of rubber with sulfur, changes in the double-bond structure can occur, including isomerization. nist.govnih.gov While direct studies on this compound in this context are limited, model compound studies using structurally similar alkenes like 2,3-dimethyl-2-butene have been employed to understand the devulcanization process. bohrium.com These studies show that sulfur cross-links are formed and can be subsequently broken down. The process of vulcanization can lead to the formation of various sulfur-containing species and may involve the migration of the double bond. Evidence from studies on natural rubber suggests the formation of conjugated double bonds and isolated trans double bonds during vulcanization. nist.govnih.gov

Catalytic Transformations

Polymerization Processes

There is no available data in the search results concerning the efficiency and tacticity of poly(this compound) formation. Ziegler-Natta catalysts are primarily used for the polymerization of terminal alkenes like ethylene and propylene to produce high-density and stereoregular polymers. wikipedia.orglibretexts.orgtamu.edu The steric hindrance of tetrasubstituted alkenes like this compound generally prevents effective polymerization with these systems.

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum compound, are fundamental in producing linear and stereospecific polyolefins such as polyethylene and polypropylene. libretexts.org Their mechanism involves the coordination and insertion of monomer units at the transition metal center. tamu.edu However, the literature does not support their application in the macromolecular synthesis of polymers from sterically hindered, internal alkenes like this compound.

Hydroformylation Reactions

Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. While rhodium complexes are common catalysts, ruthenium complexes have also been investigated.

Research into the hydroformylation of various olefins using the ruthenium complex RuCl2(DMSO)4 as a catalytic precursor has shown that the catalyst's activity is significantly influenced by the structure of the alkene substrate. redalyc.org While this compound was not specifically tested, the study examined closely related substituted olefins such as 2-methyl-2-pentene and 2,3-dimethyl-2-butene. redalyc.org

The findings indicate that for substituted, non-linear olefins, the reaction is very slow and results in a low yield of aldehyde (oxo) products. redalyc.org This reduced activity is attributed to the increased steric hindrance around the double bond, which impedes the coordination of the alkene to the metal center, a critical step in the catalytic cycle. For linear alkenes like 1-hexene, the same catalyst system provides good conversion rates and favors the formation of linear aldehydes. redalyc.org However, for branched substrates, the yield is characteristically low. redalyc.org

Table 1: Hydroformylation Yields of Substituted Alkenes with RuCl2(DMSO)4 Catalyst

| Substrate | Product Type | Yield |

| 2-methyl-2-pentene | Aldehyde (Oxo Product) | Very Low redalyc.org |

| 2,3-dimethyl-2-butene | Aldehyde (Oxo Product) | Low redalyc.org |

| 1-hexene | Aldehyde (Oxo Product) | Good |

| Cyclohexene | Aldehyde (Oxo Product) | Fairly Good |

Data sourced from studies on related substituted olefins to infer the likely outcome for this compound. redalyc.org

Reactivity Differences of Substituted Olefins in Hydroformylation

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes from alkenes, carbon monoxide, and hydrogen. wikipedia.orgmtak.hu The reactivity and regioselectivity of this reaction are highly dependent on the structure of the olefin substrate, particularly the degree and nature of substitution at the double bond. While specific hydroformylation data for this compound is not extensively detailed in the provided search results, the reactivity can be inferred from the general principles governing substituted olefins.

The steric hindrance around the double bond is a primary determinant of reactivity. Trisubstituted alkenes, such as this compound, generally exhibit lower reactivity compared to terminal or less substituted internal olefins. This is due to the increased difficulty for the bulky metal-hydride catalyst to approach and coordinate to the sterically crowded double bond. The presence of two methyl groups on the carbons of the double bond in this compound creates significant steric bulk, which is expected to impede the hydroformylation reaction.

The electronic effects of the substituent groups also play a role. Alkyl groups are electron-donating, which can increase the electron density of the double bond. While this might enhance its reactivity towards electrophilic attack, in the context of hydroformylation, the steric effects often dominate.

The regioselectivity of hydroformylation, meaning the preference for the formation of a linear versus a branched aldehyde, is also influenced by the substitution pattern. For terminal alkenes, there is often a preference for the formation of the linear aldehyde. However, for internal and branched alkenes like this compound, the situation is more complex. The addition of the formyl group can occur at either carbon of the original double bond, leading to different aldehyde isomers. The significant steric hindrance in this compound would likely favor the formation of the aldehyde where the formyl group is attached to the less substituted carbon, if the reaction proceeds.

The choice of catalyst and reaction conditions can be tailored to influence the outcome of the hydroformylation of substituted olefins. For instance, rhodium-based catalysts are often more active and selective than cobalt-based catalysts for branched alkenes. The use of specific phosphine ligands can also modulate the steric and electronic properties of the catalyst, thereby influencing both reactivity and regioselectivity.

Table 1: General Trends in Olefin Reactivity in Hydroformylation

| Olefin Type | General Reactivity | Factors Influencing Reactivity |

| Terminal Olefins | High | Minimal steric hindrance |

| Internal Olefins (less substituted) | Moderate | Moderate steric hindrance |

| Trisubstituted Olefins | Low | Significant steric hindrance |

| Tetrasubstituted Olefins | Very Low/Inert | Extreme steric hindrance |

Alkylation Reactions for Functional Group Introduction

Alkylation reactions are fundamental processes in organic synthesis for the formation of carbon-carbon bonds, allowing for the introduction of various functional groups. mt.com In the case of this compound, its nucleophilic double bond can theoretically participate in alkylation reactions, although the steric hindrance posed by the methyl groups can present challenges.

One general class of alkylation reactions applicable to alkenes is Friedel-Crafts alkylation. In this reaction, an alkyl halide, in the presence of a Lewis acid catalyst, can alkylate an alkene. For this compound, this would involve the formation of a carbocation intermediate upon protonation of the double bond by the Lewis acid. The more stable tertiary carbocation would be formed at the C3 position. A subsequent attack by another alkene molecule or a different nucleophile could then lead to the introduction of an alkyl group. However, the high steric hindrance around the double bond of this compound would likely make this reaction less efficient compared to less substituted alkenes.

Another relevant reaction for the functionalization of alkenes is the Mannich reaction. This reaction involves the aminoalkylation of a carbon atom, typically adjacent to a carbonyl group. However, variations of this reaction can be applied to electron-rich alkenes. chemtube3d.comlibretexts.org In a hypothetical application to this compound, the reaction would likely proceed through the formation of an electrophilic iminium ion from formaldehyde and a secondary amine. The nucleophilic double bond of this compound could then attack the iminium ion, leading to the introduction of an aminomethyl group. The success of such a reaction would again be contingent on overcoming the steric hindrance of the substrate.

The Prins reaction is another potential pathway for the functionalization of this compound. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, typically catalyzed by a protic or Lewis acid. For this compound, this could lead to the formation of various oxygen-containing functional groups, such as 1,3-diols, after subsequent reactions.

Table 2: Potential Alkylation Reactions for this compound

| Reaction | Reagents | Potential Functional Group Introduced |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkyl group |

| Mannich Reaction | Formaldehyde, secondary amine, acid | Aminomethyl group |

| Prins Reaction | Aldehyde/Ketone, acid catalyst | Hydroxyl and other oxygen-containing groups |

Stereochemical Considerations and Isomerization Dynamics

Positional Isomerization Kinetics and Thermodynamics

The stability of alkenes is a critical factor in determining the products of elimination reactions. Generally, the more substituted an alkene is, the more stable it is. 2,3-Dimethyl-2-pentene, with four alkyl substituents on its double bond, is considered more stable than its isomers like 2,3-dimethyl-1-butene (B117154) and 2-ethyl-1-butene, which each have two substituents. wisc.edu This inherent stability influences the kinetics and thermodynamics of reactions where double bond rearrangement is possible.

The rearrangement of the double bond in acyclic alkenes is a key aspect of many chemical transformations. In elimination reactions, such as the dehydrohalogenation of 3-bromo-2,3-dimethylpentane, the formation of this compound is favored over isomers like 3,4-dimethyl-2-pentene (B12518032) or 2-ethyl-3-methyl-1-butene. dalalinstitute.com This preference is dictated by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. dalalinstitute.com The kinetics of these rearrangements are often influenced by the reaction mechanism (e.g., E1 vs. E2) and the reaction conditions. dalalinstitute.com

In the context of accelerated sulfur vulcanization, the isomerization of alkenes plays a crucial role. For instance, the vulcanization of 2,3-dimethyl-1-butene leads to the formation of products derived from both the starting material and its isomerized form, 2,3-dimethyl-2-butene (B165504). kglmeridian.com This indicates that double bond migration occurs during the complex sequence of vulcanization reactions. kglmeridian.com The proposed mechanisms for this shift include an "ene" type reaction with sulfur, or the formation of radical or ionic intermediates that can exist in different mesomeric structures, leading to rearranged products. kglmeridian.com

The stability of radical intermediates is a key factor in predicting the outcome of certain reactions. Allylic radicals, which are formed by the abstraction of a hydrogen atom from a carbon adjacent to a double bond, are stabilized by resonance. fiveable.mepearson.comlibretexts.org This delocalization of the unpaired electron over the pi system results in a lower energy state compared to a non-conjugated radical. fiveable.me The bond dissociation energy of an allylic C-H bond is significantly lower than that of a typical alkyl or vinylic C-H bond, making allylic positions more susceptible to radical formation. libretexts.org

In the case of this compound, the formation of an allylic radical would involve the abstraction of a hydrogen from the ethyl group at position 3. The resulting radical would be stabilized by resonance. The enhanced stability of allylic radicals influences the product distribution in reactions like allylic bromination. libretexts.org

Photoisomerization Processes in Acyclic Alkenes

Photoisomerization, the structural change of a molecule induced by light, is a significant area of study for alkenes. These processes can involve geometric (cis-trans) or structural isomerization.

Under photochemical conditions, acyclic alkenes can undergo structural isomerization through mechanisms such as 1,3-hydrogen shifts and methylene (B1212753) shifts. cdnsciencepub.com For instance, the photolysis of 2-alkylindenes in the presence of an acid catalyst can lead to the migration of the double bond to form 2-alkylideneindanes. datapdf.com This reaction is proposed to proceed through a singlet excited state and a bicyclopentene intermediate. datapdf.com

In the context of platinum-catalyzed photoactivated hydrosilylation, the isomerization of linear olefins has been observed. acs.org For example, 4,4-dimethyl-1-pentene (B165720) can be isomerized to 4,4-dimethyl-2-pentene in the presence of a platinum catalyst and a silane (B1218182) co-catalyst under UV irradiation. acs.org This process is believed to involve a stepwise migration of the double bond. acs.org

The efficiency of photoisomerization, measured by the quantum yield, is influenced by the structure of the alkene, particularly the degree of alkyl substitution. Studies on the photoisomerization of various alkenes at 184.9 nm have shown that the quantum yields for different isomerization pathways are dependent on the substitution pattern. cdnsciencepub.com For example, in the acid-catalyzed photoisomerization of 2-alkylindenes, the quantum efficiencies are generally higher for indenes with shorter singlet lifetimes. datapdf.com This suggests a correlation between the excited state properties and the efficiency of the isomerization process. The presence of alkyl groups can affect these properties and thus influence the quantum yield.

Isomeric Product Distribution in Complex Reaction Systems

In many chemical reactions, this compound can be part of a complex mixture of isomers. The final product distribution is a result of the interplay between kinetic and thermodynamic control.

For example, in the catalytic hydrogenation of various structural isomeric alkenes, 2,3-dimethylpentane (B165511) is a possible product. doubtnut.comnist.gov The specific alkene precursors that lead to this alkane highlight the different starting points that can converge to a single saturated hydrocarbon.

During the sulfur vulcanization of 2,3-dimethyl-1-butene, a mixture of sulfides derived from both the starting alkene and its isomer, 2,3-dimethyl-2-butene, is formed. kglmeridian.com The ratio of these products is influenced by the relative number of abstractable allylic hydrogens in each isomer. kglmeridian.com

Furthermore, the photolysis of 1,2,3-indanetrione in the presence of 2,3-dimethyl-2-butene results in a complex mixture of products arising from hydrogen abstraction, [2π+2π] photocycloaddition (the Paternò-Büchi reaction), and [4π+2π] photocycloaddition. scielo.br The distribution of these products is dependent on both electronic and steric factors. scielo.br

Interactive Data Table: Isomeric Products in the Vulcanization of 2,3-dimethyl-1-butene kglmeridian.com

| Precursor Alkene | Sulfide Product | Relative Abundance |

| 2,3-dimethyl-1-butene | 3-methyl-1-butene-2-methyl sulfides | ~80% |

| 2,3-dimethyl-2-butene | 2,3-dimethyl-2-butene-1-yl sulfides | ~20% |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule and their connectivity. In the ¹H NMR spectrum of 2,3-dimethyl-2-pentene, the distinct chemical environments of the protons result in characteristic signals. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the arrangement of the ethyl and methyl groups around the carbon-carbon double bond.

The signals for the protons in this compound can be assigned based on their chemical shifts (δ), which are measured in parts per million (ppm). The protons of the methyl groups attached to the double bond show distinct signals from the protons of the ethyl group. For instance, a spectrum recorded at 399.65 MHz shows signals at approximately 2.03 ppm, 1.64 ppm, 1.63 ppm, and 0.94 ppm chemicalbook.com. Another dataset from an 89.56 MHz instrument reports shifts at 2.023 ppm, 1.63 ppm, and 0.936 ppm chemicalbook.com. The integration of these signals corresponds to the number of protons in each unique environment, confirming the molecular structure.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (Ethyl group) | ~2.02-2.03 | Quartet (q) | 2H |

| =C-CH₃ (Vinyl methyls) | ~1.63-1.64 | Singlet (s) | 9H (overlapping signals) |

| -CH₃ (Ethyl group) | ~0.94 | Triplet (t) | 3H |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an alkene. The presence of a carbon-carbon double bond (C=C) and C-H bonds associated with both sp² (alkene) and sp³ (alkane) hybridized carbons are key features.

The C-H stretching vibrations for the methyl and ethyl groups (sp³ C-H) typically appear in the region of 2850-3000 cm⁻¹. A crucial, though often weak, absorption band for the C=C stretching vibration in tetrasubstituted alkenes like this compound is expected around 1670-1665 cm⁻¹. The C-H bending vibrations for the methyl and methylene (B1212753) groups are observed in the 1470-1365 cm⁻¹ region. The specific fingerprint region of the spectrum, below 1500 cm⁻¹, provides a unique pattern for the identification of the compound docbrown.info.

| Bond Vibration | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| sp³ C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C=C Stretch (Alkene) | 1665-1670 | Weak to Medium |

| sp³ C-H Bend (Alkyl) | 1365-1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.

Under electron ionization (EI), this compound (molar mass: 98.19 g/mol ) is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions nist.gov. The molecular ion peak is observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern is a unique fingerprint that aids in structural identification.

The fragmentation of the this compound molecular ion involves the cleavage of C-C bonds, particularly those adjacent to the double bond, which can lead to the formation of stable carbocations. The most abundant fragment ion, known as the base peak, is often the result of a cleavage that forms a particularly stable species. For this compound, the mass spectrum shows a base peak at m/z 55 and another significant peak at m/z 83 nih.gov. The m/z 83 peak likely corresponds to the loss of a methyl group (CH₃•), while the m/z 55 peak can result from further fragmentation.

| m/z | Proposed Fragment Ion | Possible Neutral Loss | Relative Abundance |

|---|---|---|---|

| 98 | [C₇H₁₄]⁺ (Molecular Ion) | - | Present |

| 83 | [C₆H₁₁]⁺ | CH₃• | High |

| 55 | [C₄H₇]⁺ | C₂H₅• from m/z 83 | Base Peak (100%) |

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography is a premier analytical technique used to separate and analyze volatile compounds without decomposition. It is highly effective for the separation of isomers and for quantifying the components of a mixture.

This compound can be effectively separated from other C7 isomers and related compounds using GC. The separation is based on the differential partitioning of the analyte between a stationary phase (a high-boiling-point liquid coated on a solid support) and a mobile phase (an inert gas, such as helium or nitrogen). The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property used for identification under specific chromatographic conditions.

The performance of this compound in a GC system is often characterized by its Kovats retention index, which normalizes retention times relative to those of n-alkanes. For this compound, the Kovats retention index has been reported with various values on standard non-polar stationary phases, with typical values around 712-715 nih.gov. This index is a valuable tool for comparing results across different instruments and laboratories, aiding in the reliable identification and quantification of the compound in various samples.

Determination of Kovats Retention Indices

The Kovats retention index (RI) is a crucial parameter in gas chromatography for the identification of compounds. It normalizes retention times relative to a series of n-alkane standards, providing a more reproducible and transferable value than the retention time alone. For this compound, several Kovats retention indices have been reported on different types of gas chromatography columns.

On a standard non-polar column, a range of Kovats RI values have been documented, including 703, 705, 706, 708, 710, 710.5, 711, 712, 712.2, 712.8, 713, 714, 715.5, and 717. sbfisica.org.br Similarly, on a semi-standard non-polar column, the reported Kovats RI values for this compound include 702, 702.1, 703, 703.1, 703.3, 703.4, 703.5, 704, 704.4, 705, 706, 706.2, 708.7. sbfisica.org.br The variation in these values can be attributed to differences in experimental conditions, such as the specific column used, temperature programming, and carrier gas flow rate.

Interactive Data Table: Kovats Retention Indices for this compound

| Stationary Phase Type | Reported Kovats Retention Indices |

| Standard Non-Polar | 703, 705, 706, 708, 710, 710.5, 711, 712, 712.2, 712.8, 713, 714, 715.5, 717 |

| Semi-Standard Non-Polar | 702, 702.1, 703, 703.1, 703.3, 703.4, 703.5, 704, 704.4, 705, 706, 706.2, 708.7 |

Method Development for Isomer Separation

The separation of this compound from its isomers presents a significant analytical challenge due to their similar physicochemical properties. The development of effective gas chromatography (GC) methods is crucial for the accurate quantification and identification of each isomer in a mixture. Key aspects of method development include the selection of the stationary phase, optimization of temperature programs, and the choice of the detector.

The choice of the GC column's stationary phase is paramount for achieving selectivity between isomers. For nonpolar isomers like the dimethylpentenes, a non-polar stationary phase such as 100% dimethylpolysiloxane is a common starting point. However, for difficult separations, more specialized stationary phases may be required. Nematic liquid crystal stationary phases have shown particular promise for the separation of isomers due to their unique shape selectivity.

Method development often follows an Analytical Quality by Design (QbD) approach to ensure robustness and sensitivity. This involves systematically varying parameters like the injection method (e.g., split/splitless), carrier gas flow rate, and temperature programming to achieve optimal resolution. The selection of the detector also plays a role; while a flame ionization detector (FID) is commonly used for hydrocarbons, a mass spectrometer (MS) provides definitive identification of the isomers based on their mass spectra, which is particularly useful when chromatographic separation is incomplete.

Photoelectron Spectroscopy Applied to Alkene Reaction Dynamics

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules and the dynamics of chemical reactions. In the context of alkenes like this compound, PES can provide insights into reaction mechanisms by identifying transient intermediates and final products.

A notable application of PES is in studying the reactions of alkenes with atmospheric oxidants such as ozone. For instance, the reaction of ozone with 2,3-dimethyl-2-butene (B165504), a structurally similar alkene, has been investigated using a flow-tube interfaced with a UV photoelectron spectrometer. rsc.org This setup allows for the real-time monitoring of reactants and products, providing valuable kinetic and mechanistic data. rsc.org By analyzing the photoelectron spectra as a function of time, the partial pressures of the species involved can be estimated, leading to the determination of product branching ratios. rsc.org Similar methodologies could be applied to study the reaction dynamics of this compound.

Measurement of Photoionization Cross-Sections for Product Analysis

For quantitative analysis using photoionization-based techniques like photoionization mass spectrometry (PIMS), knowledge of the absolute photoionization cross-sections of the analytes is essential. The photoionization cross-section represents the probability of a molecule being ionized by a photon of a specific energy.

The measurement of absolute photoionization cross-sections is often performed using synchrotron radiation, which provides a tunable source of vacuum ultraviolet (VUV) light. researchgate.net This allows for the determination of photoionization efficiency (PIE) curves, which are plots of the ion signal as a function of photon energy. By comparing the PIE of a target compound to that of a calibration standard with a known photoionization cross-section, the absolute cross-section of the target can be determined. researchgate.net

This technique is invaluable for identifying and quantifying isomers in complex mixtures, such as those produced in combustion or atmospheric reactions. researchgate.net For product analysis in reactions involving this compound, determining the photoionization cross-sections of the various potential products would be a critical step in accurately determining their yields and understanding the reaction pathways.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These calculations can be used to predict a wide range of properties, from molecular geometries to the intricate details of reaction pathways.

Potential Energy Surface (PES) Mapping of Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their spatial arrangement. By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products, including the identification of transition states and intermediates. This mapping is crucial for understanding reaction mechanisms at a fundamental level. acs.org

For a reaction involving an alkene like 2,3-dimethyl-2-pentene, a PES would typically be mapped by systematically changing key geometric parameters, such as bond lengths and angles of approach of a reacting species, and calculating the energy at each point. The resulting surface would reveal the lowest energy path, known as the reaction coordinate. For instance, in the addition of a radical to a double bond, the PES would illustrate the energy changes as the radical approaches the pi-system and forms a new covalent bond.

Calculation of Thermochemical Parameters (e.g., Enthalpies of Formation)

Quantum chemical calculations can provide highly accurate predictions of thermochemical parameters, such as the enthalpy of formation (ΔfH°), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. These values are critical for understanding the thermodynamics of chemical reactions.

The NIST Chemistry WebBook provides thermochemical data for various isomers of heptene (B3026448) (C₇H₁₄). While data for this compound is not explicitly listed, data for a related isomer, 2,4-dimethyl-2-pentene (B165557), is available. The liquid phase enthalpy of combustion (ΔcH°liquid) for 2,4-dimethyl-2-pentene has been reported as -4632.27 ± 0.84 kJ/mol. nist.gov From this, a liquid phase enthalpy of formation (ΔfH°liquid) of -123.1 kJ/mol can be derived. nist.gov Such data for related isomers can be used to estimate the thermochemical properties of this compound, although direct calculation would provide more accurate results.

Table 1: Thermochemical Data for a C₇H₁₄ Isomer

| Compound | Formula | Property | Value | Units | Reference |

| 2,4-Dimethyl-2-pentene | C₇H₁₄ | ΔcH°liquid | -4632.27 ± 0.84 | kJ/mol | nist.gov |

| 2,4-Dimethyl-2-pentene | C₇H₁₄ | ΔfH°liquid | -123.1 | kJ/mol | nist.gov |

Note: This data is for an isomer of this compound and is provided for illustrative purposes.

Analysis of Carbon and Hydrogen Isotope Effects in Mechanisms

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs is a powerful tool for elucidating reaction mechanisms, as it can provide information about bond breaking and bond formation in the rate-determining step of a reaction. wikipedia.orglibretexts.orgprinceton.edu

For reactions involving alkenes, both hydrogen (¹H/²H or D) and carbon (¹²C/¹³C) isotope effects can be informative. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org

For example, in the study of alkene reactions, an inverse secondary KIE (kH/kD < 1) at a carbon atom of the double bond can indicate a change in hybridization from sp² to sp³ in the transition state, which is characteristic of addition reactions. The magnitude of the KIE can provide further details about the structure of the transition state. wikipedia.org While no specific studies on the isotope effects in reactions of this compound were found, the principles are broadly applicable to understanding its reaction mechanisms.

Reaction Kinetics Modeling

Reaction kinetics modeling aims to mathematically describe the rates of chemical reactions and how they are influenced by various factors such as temperature, pressure, and concentration. For complex systems like combustion, detailed kinetic models are essential for accurate simulations.

Determination of Pressure-Dependent and High-Pressure Limiting Rate Constants

For many unimolecular reactions, such as isomerizations or decompositions, the rate constant can depend on pressure. At low pressures, the rate is limited by the frequency of collisions that energize the reactant molecule. At high pressures, the rate becomes independent of pressure, reaching a high-pressure limit where the reaction is limited only by the intrinsic rate of the chemical transformation. mdpi.com

Theoretical methods, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are used to calculate pressure-dependent rate constants. These calculations require detailed information about the potential energy surface and the vibrational frequencies of the reactant and transition state. mdpi.com

While specific data for this compound is not available, studies on the reactions of other alkenes provide insight into the pressure dependence of their reactions. For example, the reactions of alkenes with the hydroperoxyl radical (HO₂) have been shown to have pressure-dependent rate coefficients and branching fractions. nih.govresearchgate.net

Table 2: Illustrative Pressure-Dependent Rate Data for Alkene Reactions

| Reaction | Temperature (K) | Pressure (atm) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Ethene + HO₂ | 500 | 0.01 | 1.2 x 10⁻¹⁸ |

| Ethene + HO₂ | 500 | 100 | 2.5 x 10⁻¹⁶ |

| Propene + HO₂ | 500 | 0.01 | 3.0 x 10⁻¹⁸ |

| Propene + HO₂ | 500 | 100 | 1.1 x 10⁻¹⁵ |

Note: This data is for illustrative purposes to show the effect of pressure on alkene reaction rates and is not specific to this compound. Data is conceptually derived from trends discussed in the literature. nih.govresearchgate.net

The high-pressure limiting rate constants for the isomerization of hydroperoxy alkyl radicals, which are important intermediates in alkene combustion, have been calculated for various structures. These calculations show that the rate rules for these reactions can be systematically determined. nih.gov

Master Equation (ME) Analysis for Complex Reaction Systems

For complex reaction systems involving multiple interconnected unimolecular and bimolecular steps, a master equation (ME) analysis is often employed. The master equation is a set of coupled differential equations that describe the time evolution of the population of molecules in different energy states. researchgate.net By solving the master equation, it is possible to obtain rate constants for the various reaction channels as a function of temperature and pressure. mdpi.com

ME analysis is particularly important in combustion chemistry, where reactions occur over a wide range of conditions. For example, in the oxidation of alkenes, a master equation approach can be used to model the complex network of reactions involving the initial fuel molecule, radical intermediates, and final products. nih.govresearchgate.net A study on the H-atom abstraction from C4-C6 alkenes by the hydroxyl radical utilized transition state theory to determine high-pressure limit rate constants, which are essential inputs for master equation models. mdpi.com Similarly, a theoretical study of the reactions of hydrogen atoms with C2-C4 alkenes employed a one-dimensional master equation to calculate pressure-dependent rate constants. acs.org These approaches allow for a comprehensive understanding of the kinetics of complex reaction systems involving alkenes.

of this compound: Mechanistic Insights into Reactions

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at a molecular level. Through the use of sophisticated simulation techniques, researchers can elucidate reaction mechanisms, identify transient species like transition states, and map out the energetic landscape of a chemical transformation. However, the application of these theoretical methods is highly specific to the molecule and reaction under investigation.

Studies on related compounds, for instance, have explored reactions with radicals and subsequent decomposition pathways, identifying transition states and intermediate structures. For example, computational work on smaller, related alkenes has provided valuable data on the energetics of hydrogen abstraction, radical addition to the double bond, and the subsequent rearrangements or fragmentation of the resulting intermediates. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the geometries and energies of reactants, products, transition states, and intermediates.